1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol
Description
Properties
IUPAC Name |
1-[3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12(25)13-6-5-7-14(10-13)20-17-16-11-19-24(18(16)22-23-21-17)15-8-3-2-4-9-15/h2-12,25H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGPNCGKBDBCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide. This reaction produces a mixture of products, including 5-chloro-N-formyl-1-phenyl
Biological Activity
The compound 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol is a member of the pyrazolo[3,4-d][1,2,3]triazine class, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antiviral, and antifungal properties.
Chemical Structure
The compound features a complex structure with a pyrazolo-triazine core and an ethanol moiety. Its molecular formula is , and it has a molecular weight of approximately 284.32 g/mol. The presence of the phenyl and amino groups contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d][1,2,3]triazines exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that compounds related to this compound show potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Notably, the MTT assay results indicate that these compounds can surpass the efficacy of conventional chemotherapeutics like cisplatin in some cases .
- Mechanisms of Action : The mechanism underlying the anticancer effects includes apoptosis induction via caspase activation and modulation of key signaling pathways such as NF-kB and p53. This suggests that these compounds may trigger apoptotic pathways while inhibiting cancer cell proliferation .
Antiviral and Antifungal Activity
The pyrazolo[3,4-d][1,2,3]triazine derivatives have also been evaluated for their antiviral and antifungal potential:
- Antiviral Properties : Some studies have shown that these compounds can inhibit viral replication in vitro. Their structural similarity to purine bases makes them promising candidates for further development as antiviral agents .
- Antifungal Efficacy : In vitro tests against fungal strains reveal that certain derivatives exhibit significant antifungal activity comparable to established antifungal agents like ketoconazole .
Case Study 1: Anticancer Efficacy
A recent study synthesized several pyrazolo[3,4-d][1,2,3]triazine derivatives and evaluated their anticancer activity against MCF-7 and MDA-MB-231 cells. The most active compounds were found to induce apoptosis through increased ROS production and activation of caspases 3/7. These findings highlight the potential of these compounds in cancer therapy .
Case Study 2: Antifungal Activity
Another research project focused on the antifungal properties of similar compounds against Candida species. Results indicated that certain derivatives exhibited higher potency than traditional antifungals, suggesting a new avenue for treating fungal infections .
Data Tables
| Biological Activity | Cell Line/Pathogen | Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | High | Apoptosis via caspase activation |
| Anticancer | MDA-MB-231 | Moderate | ROS production |
| Antiviral | Various viruses | Promising | Inhibition of viral replication |
| Antifungal | Candida species | Significant | Comparison to ketoconazole |
Scientific Research Applications
Research indicates that derivatives of pyrazolo[3,4-d][1,2,3]triazine exhibit diverse biological activities:
- Antimicrobial Properties : Compounds similar to 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol have demonstrated significant antimicrobial activity against various bacterial and fungal strains. For example, studies have reported marked inhibition of growth in pathogenic microorganisms .
- Cytotoxic Effects : Investigations into related compounds have revealed potent cytotoxic effects against human leukemia cells. These findings suggest potential applications in cancer therapy .
Therapeutic Applications
Given its biological activities, this compound could be explored for several therapeutic applications:
- Cancer Treatment : The cytotoxic properties against leukemia cells indicate potential as an anticancer agent.
- Antimicrobial Agents : Its effectiveness against bacteria and fungi positions it as a candidate for developing new antimicrobial therapies.
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
| Study | Findings |
|---|---|
| Nabid et al., 2010 | Demonstrated efficient synthesis using ultrasound-assisted methods; highlighted environmental benefits . |
| Reddy et al., 2010 | Reported significant antimicrobial activity in synthesized pyrazolo derivatives . |
| Asegbeloyin et al., 2014 | Explored cytotoxic effects on human leukemia cells; indicated potential for cancer therapy . |
Comparison with Similar Compounds
Core Heterocyclic Systems
- This may improve binding affinity in biological targets .
- Pyrazolo[3,4-d]pyridazin-7-ones (): Pyridazinones exhibit distinct resonance properties due to adjacent nitrogen atoms, which may influence reactivity in substitution reactions compared to triazinones .
Substituent Effects
- Ethanol-Phenyl-Amino Side Chain (Target Compound): The ethanol group enhances hydrophilicity relative to simpler alkyl substituents (e.g., ethyl in ’s 3-ethyl-7-phenyl analog). This could improve aqueous solubility and bioavailability .
- Chlorophenyl and Carboxylate Groups (): Substituents like 4-chlorophenyl or ester groups (e.g., in pyranopyrazoles) introduce steric bulk and modulate electronic effects, impacting both synthesis and bioactivity .
Comparison with Analog Syntheses
- : The ethyl-substituted pyrazolo-triazinone is synthesized via cyclization reactions, possibly using chloroacetyl chloride (similar to ’s triazolo-oxazinone synthesis) .
- : Triazolo-pyrazinones employ carbonyldiimidazole-mediated coupling, a method adaptable for introducing the ethanol-phenyl-amine moiety in the target compound .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
